2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-26(24,25)11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBHZYBHIDWJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- A thieno[3,4-c]pyrazole core.
- A dioxido group , which enhances reactivity and potential biological activity due to the presence of two carbonyl functionalities.
- A phenyl group and an oxalamide moiety , contributing to its unique chemical properties.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5,5-dioxido-2-phenylthiazole) | Thiazole Structure | Strong antimicrobial activity |
| N-(5-methylthieno[3,4-c]pyrazole) | Methyl Thieno Structure | Enhanced anti-inflammatory effects |
| N-(5-bromo-thieno[3,4-c]pyrazole) | Bromo Thieno Structure | Increased reactivity in electrophilic substitution |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound has been tested against various microorganisms using disk diffusion methods. Results suggest it may be effective against bacteria such as Staphylococcus aureus and Escherichia coli, showing potential for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Research indicates that it may interact with cellular targets involved in inflammation pathways. Molecular docking studies have suggested that the compound binds effectively to key proteins involved in inflammatory responses .
Antitumor Activity
In vitro studies have demonstrated that this compound may possess antitumor activity. It has been evaluated against various human tumor cell lines, including HepG2 and NCI-H661. The results indicated that it inhibits cell proliferation significantly, suggesting a potential role in cancer therapy .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The presence of the dioxido group may enhance binding affinities to enzymes involved in metabolic pathways.
- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and cancer cell survival.
Case Studies
Several studies have highlighted the biological activities of similar compounds within the thieno[3,4-c]pyrazole family:
- A study reported that derivatives with modifications on the thieno ring exhibited varying degrees of antimicrobial and anti-inflammatory activities .
- Another investigation focused on the structure–activity relationship (SAR), revealing correlations between molecular structure modifications and enhanced biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzamide/Furamide Moiety
The compound 5-Bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide () shares the same thienopyrazole core and sulfone group but replaces the benzamide with a 5-bromo-furan-2-carboxamide. Key differences include:
| Property | Target Compound | 5-Bromo-Furamide Analog |
|---|---|---|
| Molecular Formula | C₁₉H₁₅BrN₃O₃S (inferred) | C₁₆H₁₂BrN₃O₄S |
| Heterocyclic Component | Benzamide (aromatic) | Furan (oxygen-containing) |
| Bromine Position | Ortho (benzene) | Para (furan) |
| Polarity | Lower (due to benzene) | Higher (furan + extra O) |
Modifications in the Thienopyrazole Core
The compound 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () modifies both the sulfone group and the phenyl substituent:
| Property | Target Compound | 4-Methylphenyl Analog |
|---|---|---|
| Sulfone Group | 5,5-Dioxido | 5-Oxo (single oxygen) |
| Phenyl Substituent | Unsubstituted phenyl | 4-Methylphenyl |
| Molecular Weight | ~465.3 g/mol (estimated) | ~438.3 g/mol (CAS 958587-45-6) |
The 4-methylphenyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets .
Functional Group Replacements in Autotaxin Inhibitors
A European patent () highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. Replacing the acetamide with a brominated benzamide (as in the target compound) could modulate inhibitory potency due to:
- Increased steric hindrance from the benzene ring.
- Tunable lipophilicity for improved tissue penetration .
Implications of Structural Differences
- Bioactivity : The benzamide group in the target compound may offer superior stability and binding affinity compared to furan or acetamide analogs, particularly in enzyme inhibition contexts.
- Synthetic Accessibility : Bromination at the ortho position (target compound) versus para (furan analog) may pose distinct synthetic challenges, influencing scalability.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound’s structure permits disconnection into three primary components:
- Thieno[3,4-c]pyrazole sulfone core
- 2-Phenyl substituent
- 2-Bromobenzamide side chain
Retrosynthetic cleavage of the amide bond reveals 2-bromobenzoyl chloride and a 3-amino-thieno[3,4-c]pyrazole sulfone intermediate as precursors. The sulfone group arises from oxidation of a thiophene sulfur atom, while the pyrazole ring is constructed via cyclization strategies.
Thieno[3,4-c]Pyrazole Core Synthesis
Jacobson Cyclization Approach
The Jacobson reaction, involving N-acetylation, nitrosation, and cyclization of ortho-methylaminothiophenes, provides a validated route to thienopyrazole derivatives. Adapting this method for the [3,4-c] isomer requires 3-amino-4-methylthiophene as the starting material.
Procedure :
- N-Acetylation : Treat 3-amino-4-methylthiophene with acetic anhydride to form N-acetyl-3-amino-4-methylthiophene.
- Nitrosation : React with sodium nitrite in acidic media to generate the diazonium intermediate.
- Cyclization : Heat under reflux in aqueous HCl to induce ring closure, yielding 4,6-dihydro-2H-thieno[3,4-c]pyrazole.
Challenges :
Palladium-Catalyzed Cyclization
An alternative route employs palladium-mediated cross-coupling to assemble the heterocycle (Scheme 1).
Reaction Conditions :
- Substrate : 3-Bromothiophene-4-carbaldehyde
- Catalyst : Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf)
- Ligand : Benzophenone hydrazone
- Solvent : Toluene at 100°C
Mechanism :
- Oxidative addition of Pd(0) to the C–Br bond.
- Coordination of hydrazone to form a palladium-azine complex.
- Reductive elimination yields the bicyclic pyrazole.
Sulfone Group Installation
The 5,5-dioxido moiety is introduced via oxidation of the thiophene sulfur.
Amide Bond Formation with 2-Bromobenzamide
Coupling Strategies
Schotten-Baumann Reaction
React the 3-amino-thienopyrazole sulfone with 2-bromobenzoyl chloride in biphasic conditions (NaOH/CH₂Cl₂).
Limitations :
- Rapid hydrolysis of acid chloride reduces yield to 65–70%.
- Requires stoichiometric base, complicating workup.
EDCI/HOBt-Mediated Coupling
Conditions :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydroxybenzotriazole (HOBt)
- DMF, 0°C → RT
Advantages :
Industrial-Scale Production Considerations
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.79 (s, 1H, pyrazole-H), 8.02 (d, 1H, benzamide-H), 7.45–7.32 (m, 5H, Ph) |
| ¹³C NMR | δ 165.2 (CONH), 143.1 (C-Br), 138.5 (pyrazole-C4) |
| HRMS | m/z 446.9843 [M+H]⁺ (calc. 446.9846) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
